Cas no 1216846-16-0 (5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride)

5-Chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride is a benzothiazole derivative with potential applications in pharmaceutical and chemical research. The compound features a morpholine-substituted benzothiazole core, enhanced by a chloro-methyl substitution pattern, which may influence its reactivity and binding properties. Its hydrochloride salt form improves solubility, facilitating handling in synthetic and biological studies. This structure suggests utility as an intermediate in medicinal chemistry, particularly for targeting heterocyclic scaffolds. The presence of both electron-donating (morpholine) and electron-withdrawing (chloro) groups offers versatility in further functionalization. Suitable for controlled laboratory use, it requires proper storage under inert conditions to maintain stability. Analytical characterization typically includes NMR, HPLC, and mass spectrometry for verification.
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride structure
1216846-16-0 structure
商品名:5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
CAS番号:1216846-16-0
MF:C12H14Cl2N2OS
メガワット:305.223359584808
CID:6489632

5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
    • Benzothiazole, 5-chloro-4-methyl-2-(4-morpholinyl)-, hydrochloride (1:1)
    • インチ: 1S/C12H13ClN2OS.ClH/c1-8-9(13)2-3-10-11(8)14-12(17-10)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H
    • InChIKey: DITOJDPWQNUSNM-UHFFFAOYSA-N
    • ほほえんだ: CC1C(=CC=C2SC(N3CCOCC3)=NC=12)Cl.Cl

5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2467-0216-10μmol
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2467-0216-10mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2467-0216-75mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2467-0216-5mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2467-0216-1mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2467-0216-3mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2467-0216-20mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2467-0216-50mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2467-0216-100mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2467-0216-15mg
5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride
1216846-16-0 90%+
15mg
$133.5 2023-05-16

5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride 関連文献

5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochlorideに関する追加情報

Research Briefing on 5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride (CAS: 1216846-16-0)

This research briefing provides an in-depth analysis of the latest advancements related to the compound 5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride (CAS: 1216846-16-0). This benzothiazole derivative has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.

The compound, with the molecular formula C12H14ClN2OS·HCl, is a hydrochloride salt of a benzothiazole derivative featuring a morpholine substituent. Its structural characteristics suggest potential interactions with biological targets, particularly kinases and other signaling proteins. Recent research has focused on its synthesis, characterization, and biological evaluation, with promising results in preclinical models.

Recent studies published in 2023 have demonstrated that 5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride exhibits potent inhibitory activity against specific protein kinases involved in inflammatory pathways. In vitro assays using human cell lines showed significant reduction in pro-inflammatory cytokine production at micromolar concentrations. These findings suggest potential applications in the treatment of chronic inflammatory diseases.

Structural-activity relationship (SAR) studies have revealed that the morpholine moiety plays a crucial role in the compound's biological activity. Modifications to this group significantly affect both potency and selectivity. The hydrochloride salt form (CAS: 1216846-16-0) has shown improved solubility and bioavailability compared to the free base, making it more suitable for pharmaceutical development.

In cancer research, preliminary data indicate that this compound may exhibit selective cytotoxicity against certain tumor cell lines. Mechanistic studies suggest it may function through induction of apoptosis and cell cycle arrest. However, further investigation is needed to fully elucidate its anticancer potential and identify specific molecular targets.

The synthetic route to 5-chloro-4-methyl-2-(morpholin-4-yl)-1,3-benzothiazole hydrochloride has been optimized in recent publications, with improved yields and purity. Analytical characterization using NMR, HPLC, and mass spectrometry has confirmed the compound's structure and purity, essential for reliable biological evaluation.

Future research directions include detailed pharmacokinetic studies, in vivo efficacy evaluation in disease models, and further optimization of the chemical structure to enhance potency and reduce potential off-target effects. The compound's unique chemical scaffold makes it a promising candidate for the development of novel therapeutic agents targeting various pathological conditions.

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